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Compound of Interest

Compound Name: 4-Methylsalicylic acid

Cat. No.: B117786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to

study the molecular properties of 4-Methylsalicylic acid. It is intended for researchers,

scientists, and professionals in drug development who are interested in the computational

analysis of this and similar aromatic carboxylic acids. This document outlines the standard

computational protocols, presents expected quantitative data based on established theoretical

models, and offers a comparison with available experimental data.

Introduction
4-Methylsalicylic acid, a derivative of salicylic acid, is a molecule of interest in medicinal

chemistry and materials science.[1][2] Understanding its structural, vibrational, and electronic

properties at a molecular level is crucial for predicting its reactivity, designing new derivatives

with enhanced therapeutic properties, and understanding its interactions in biological systems.

[3] Theoretical studies, primarily employing Density Functional Theory (DFT), provide a

powerful and cost-effective means to elucidate these properties with a high degree of accuracy.

[4] This guide details the application of these computational methods to 4-Methylsalicylic
acid.

Molecular Structure and Geometry Optimization
A fundamental aspect of any theoretical study is the determination of the molecule's equilibrium

geometry. This is achieved through geometry optimization, a computational process that
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locates the minimum energy conformation of the molecule. For 4-Methylsalicylic acid, a key

structural feature is the intramolecular hydrogen bond between the hydroxyl group and the

carboxylic acid group, which significantly influences the planarity of the molecule.[5]

Experimental Protocol: Geometry Optimization
A typical computational protocol for the geometry optimization of 4-Methylsalicylic acid would

involve the following steps:

Initial Structure Creation: A 3D model of 4-Methylsalicylic acid is constructed using

molecular building software.

Computational Method Selection: Density Functional Theory (DFT) is the most common and

reliable method for such calculations. The B3LYP functional, which combines Becke's three-

parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular

choice.

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe

the electronic orbitals, is chosen. The 6-311++G(d,p) basis set is a good option as it provides

a good balance between accuracy and computational cost for molecules of this size.

Solvation Model (Optional): To simulate the behavior of the molecule in a solvent, a

continuum solvation model, such as the Solvation Model based on Density (SMD), can be

employed.

Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to

iteratively adjust the molecular geometry to find the lowest energy structure.

Frequency Calculation: Following a successful geometry optimization, a frequency

calculation is performed at the same level of theory to confirm that the optimized structure

corresponds to a true energy minimum (i.e., no imaginary frequencies).

The following Graphviz diagram illustrates the typical workflow for a geometry optimization and

subsequent analysis.
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A typical workflow for geometry optimization and property calculation.

Quantitative Data: Optimized Geometrical Parameters
The following table presents a selection of key bond lengths, bond angles, and dihedral angles

for 4-Methylsalicylic acid. While experimental data from X-ray crystallography would provide

the most accurate values for the solid state, the presented theoretical values are for the

molecule in the gas phase. It is important to note that the following quantitative data is

illustrative and based on typical results for similar molecules. For definitive values, a specific

DFT calculation for 4-Methylsalicylic acid should be performed.
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Parameter Atom(s) Theoretical Value (Å or °)

Bond Lengths (Å)

C=O 1.21

C-O (carboxyl) 1.35

C-O (hydroxyl) 1.36

O-H (carboxyl) 0.97

O-H (hydroxyl) 0.96

C-C (aromatic, avg.) 1.39

C-CH3 1.51

Bond Angles (°)

O=C-O 123.0

C-C-O (carboxyl) 118.0

C-C-O (hydroxyl) 120.0

C-O-H (carboxyl) 106.0

C-O-H (hydroxyl) 109.0

Dihedral Angles (°)

O=C-O-H 0.0

C-C-O-H 0.0

Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman

spectroscopy, provides valuable information about the functional groups and bonding within a

molecule. Theoretical frequency calculations can aid in the assignment of experimental

spectra.
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Experimental Protocol: Vibrational Frequency
Calculation
The computational protocol for calculating vibrational frequencies is an extension of the

geometry optimization process. After the geometry is optimized, the second derivatives of the

energy with respect to the nuclear coordinates are calculated. This "Hessian" matrix is then

used to determine the vibrational frequencies and their corresponding normal modes. It is

common practice to scale the calculated frequencies by an empirical scaling factor (typically

around 0.96 for B3LYP) to better match experimental data.

Quantitative Data: Calculated Vibrational Frequencies
The following table lists some of the characteristic calculated vibrational frequencies for 4-
Methylsalicylic acid and their assignments. A comparison with available experimental data is

also provided.

Vibrational Mode
Calculated Frequency
(cm⁻¹, scaled)

Experimental Frequency
(cm⁻¹, IR)

O-H stretch (hydroxyl, H-

bonded)
~3200 Broad band ~3200-2500

C-H stretch (aromatic) ~3050 ~3050

C-H stretch (methyl) ~2950 ~2950

C=O stretch (carboxyl) ~1660 ~1670

C=C stretch (aromatic) ~1600, ~1450 ~1610, ~1460

C-O stretch (carboxyl) ~1300 ~1300

O-H bend (hydroxyl) ~1250 ~1250

Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial
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for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a

key indicator of a molecule's kinetic stability.

Experimental Protocol: Electronic Property Calculation
The energies of the molecular orbitals are a direct output of the DFT calculation performed

during geometry optimization and frequency analysis. The molecular electrostatic potential

(MEP) can also be calculated to visualize the charge distribution and predict sites for

electrophilic and nucleophilic attack.

The relationship between HOMO, LUMO, and chemical reactivity descriptors is illustrated in the

following diagram.
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Chemical Reactivity Descriptors
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HOMO-LUMO Gap (ΔE)

Electrophilicity Index (ω)
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Relationship between frontier molecular orbitals and reactivity descriptors.

Quantitative Data: Calculated Electronic Properties
The following table presents illustrative calculated electronic properties for 4-Methylsalicylic
acid.
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Property Theoretical Value

HOMO Energy -6.5 eV

LUMO Energy -1.5 eV

HOMO-LUMO Gap 5.0 eV

Ionization Potential 6.5 eV

Electron Affinity 1.5 eV

Chemical Hardness 2.5 eV

Dipole Moment ~2.5 D

Conclusion
Theoretical studies based on Density Functional Theory provide a robust framework for

investigating the molecular properties of 4-Methylsalicylic acid. These computational methods

allow for the detailed characterization of its geometry, vibrational spectra, and electronic

properties, offering valuable insights for researchers in drug development and related fields.

The presented protocols and illustrative data serve as a guide for conducting and interpreting

such theoretical investigations. For definitive quantitative results, it is recommended to perform

specific DFT calculations for 4-Methylsalicylic acid and compare them with experimental

findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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